The compound "N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide" represents a class of molecules with potential biological activity due to its structural features. The presence of a pyrimidine ring, which is a core structure in many biologically active compounds, suggests that this molecule could have various applications in medicinal chemistry. Research into similar compounds has shown that modifications to the pyrimidine ring can lead to substances with significant pharmacological properties, such as antimicrobial activity and effects on cardiac electrophysiological activity.
The mechanism of action for compounds related to "N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide" can be diverse, depending on the specific substitutions on the pyrimidine ring. For instance, in the case of N-substituted imidazolylbenzamides, the compounds have been found to exhibit cardiac electrophysiological activity, specifically as class III antiarrhythmic agents. These compounds, such as N-[2-(diethylamino)ethyl]-4-[(methylsulfonyl)amino]benzamide, have shown potency in in vitro Purkinje fiber assays and efficacy in in vivo models of reentrant arrhythmias1. The imidazolyl group in these molecules is a key feature that mimics the methylsulfonylamino group, contributing to their electrophysiological activity.
The antimicrobial activity of pyrimidine derivatives has been extensively studied. For example, a series of novel derivatives of 3-amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides demonstrated significant antimicrobial effects. These compounds were more active than reference drugs against strains of Proteus vulgaris and Pseudomonas aeruginosa. One compound, in particular, showed higher activity than streptomycin and metronidazole against Bacillus subtilis and Candida albicans2. This suggests that the compound , with its similar pyrimidine structure, could potentially be explored for its antimicrobial properties.
In the field of cardiac electrophysiology, pyrimidine derivatives have been identified as potential selective class III antiarrhythmic agents. The aforementioned N-substituted imidazolylbenzamides have shown to be potent in this regard, indicating that similar compounds could be developed as therapeutic agents for the treatment of arrhythmias1. The structural similarity of "N-(6-amino-1-benzyl-3-methyl-2,4-dioxopyrimidin-5-yl)-N-methylformamide" to these active molecules suggests possible applications in the development of new antiarrhythmic drugs.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.:
CAS No.: